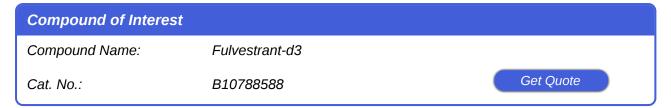


Fulvestrant-d3 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



Fulvestrant-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fulvestrant-d3**, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, mechanism of action, and its application in bioanalytical methodologies. Detailed experimental protocols and data are provided to support researchers in its use.

Chemical Structure and Physicochemical Properties

Fulvestrant-d3 is a synthetic, steroidal antiestrogen that is structurally similar to estradiol. The deuterium labeling provides a stable isotope tracer for use in quantitative analyses.



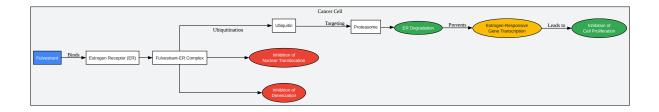
Property	Value	Reference
Molecular Formula	C32H44D3F5O3S	[1][2]
Molecular Weight	609.79 g/mol	[1][2]
IUPAC Name	(7R,8R,9S,13S,14S,17S)-16,1 6,17-trideuterio-13-methyl-7-[9- (4,4,5,5,5- pentafluoropentylsulfinyl)nonyl] -6,7,8,9,11,12,14,15- octahydrocyclopa[a]phenanthr ene-3,17-diol	[3]
CAS Number	129453-61-8 (unlabeled)	[1][2]
Synonyms	Faslodex-d3, ICI 182780-d3	[2]

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER) and inducing its degradation, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of certain cancer cells. This mechanism distinguishes it from selective estrogen receptor modulators (SERMs) that act as competitive inhibitors.

The signaling pathway for Fulvestrant's action is as follows:





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Fulvestrant's mechanism of action.

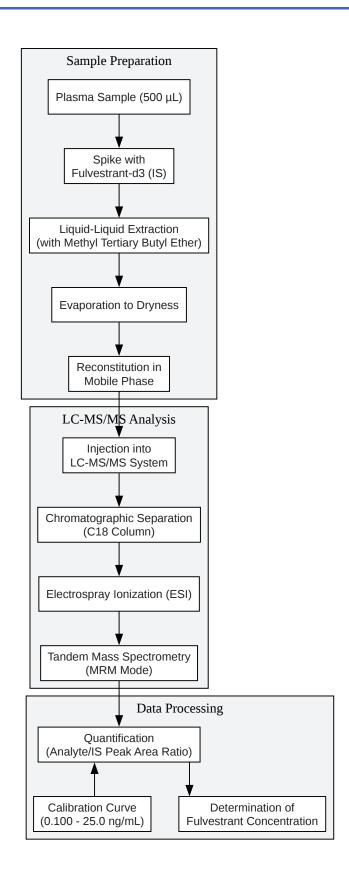
Application in Bioanalysis: A Validated LC-MS/MS Method

Due to its isotopic labeling, **Fulvestrant-d3** is an ideal internal standard for the quantification of Fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This allows for accurate and precise measurement of drug concentrations in pharmacokinetic and other research studies.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Fulvestrant in human plasma using **Fulvestrant-d3** as an internal standard.





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LC-MS/MS experimental workflow.



Detailed Experimental Protocol

This protocol is adapted from a validated method for the estimation of Fulvestrant in human plasma.[3]

3.2.1. Materials and Reagents:

- Fulvestrant reference standard
- Fulvestrant-d3 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Methyl tertiary butyl ether (MTBE)
- Acetic acid (GR grade)
- Purified water (Milli-Q or equivalent)
- Drug-free human plasma

3.2.2. Preparation of Solutions:

- Stock Solutions: Prepare stock solutions of Fulvestrant (0.50 mg/mL) and Fulvestrant-d3
 (0.50 mg/mL) in methanol.
- Internal Standard Spiking Solution: Prepare a spiking solution of Fulvestrant-d3 (100.00 ng/mL) in 50% methanol.
- Calibration Standards and Quality Control Samples: Spike drug-free human plasma with appropriate volumes of Fulvestrant stock solution to achieve final concentrations ranging from 0.100 ng/mL to 25.0 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Liquid-Liquid Extraction):



- To 500 μL of plasma sample (calibration standard, QC, or unknown), add the Fulvestrant-d3 internal standard spiking solution.
- · Add MTBE as the extraction solvent.
- Vortex mix the samples to ensure thorough extraction.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

3.2.4. LC-MS/MS Instrumentation and Conditions:

Parameter	Condition	
LC System	High-Performance Liquid Chromatography System	
Column	Chromolith RP-18e (100 x 4.6 mm)	
Mobile Phase	0.5% Acetic Acid and Acetonitrile (20:80, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	Not specified	
MS System	Tandem Mass Spectrometer	
Ionization Source	Turbo-ion spray	
Polarity	Negative	
Detection Mode	Multiple Reaction Monitoring (MRM)	

3.2.5. Mass Spectrometric Parameters:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Fulvestrant	605.2	427.4
Fulvestrant-d3 (IS)	608.6	430.4

3.2.6. Data Analysis:

- Quantification is based on the ratio of the peak area of Fulvestrant to the peak area of the internal standard (Fulvestrant-d3).
- A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.
- The concentration of Fulvestrant in unknown samples is determined from the calibration curve.

Conclusion

Fulvestrant-d3 is an essential tool for researchers and drug development professionals working with Fulvestrant. Its use as an internal standard in LC-MS/MS assays enables the reliable quantification of the drug in biological matrices, which is fundamental for pharmacokinetic and other clinical and preclinical studies. The detailed mechanism of action and experimental protocols provided in this guide serve as a valuable resource for the scientific community.

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